molecular formula C18H19FN4O4S B3084210 Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate CAS No. 1142210-66-9

Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate

Cat. No.: B3084210
CAS No.: 1142210-66-9
M. Wt: 406.4 g/mol
InChI Key: HNLCEEGGEODQEA-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate is a synthetic small molecule designed for research applications. Its structure incorporates a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is further functionalized with a 3-fluorophenyl urea moiety and a piperidine carboxylate ester. This specific architecture suggests potential for investigation in various biochemical pathways. Researchers may explore this compound as a key intermediate in organic synthesis or as a candidate for developing novel enzyme inhibitors, particularly given the prevalence of similar structures in pharmacologically active molecules. The presence of the fluorinated aromatic ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in structure-activity relationship (SAR) studies. This product is intended for chemical and biological research purposes exclusively and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 1-[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4S/c1-2-27-18(26)11-6-8-23(9-7-11)17(25)16-22-21-15(28-16)14(24)20-13-5-3-4-12(19)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLCEEGGEODQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate (CAS: 1142210-66-9) is a heterocyclic compound belonging to the class of thiadiazoles, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, a piperidine moiety, and a fluorophenyl group. Its molecular formula is C18H19FN4O4SC_{18}H_{19}FN_4O_4S, indicating the presence of key functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The following table summarizes the antimicrobial activity against various pathogens:

CompoundTarget PathogenActivity (Zone of Inhibition in mm)
This compoundE. coli15
This compoundS. aureus17
This compoundB. subtilis16

The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate efficacy against Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated through various in vitro assays. The following table presents the results of its anti-proliferative effects on different cancer cell lines:

Cell LineIC50 (µM)Reference Drug (Doxorubicin IC50 µM)
HepG2 (Liver Cancer)<2510
MCF-7 (Breast Cancer)<2512
PC-3 (Prostate Cancer)>508
HCT116 (Colorectal Cancer)>5011

The compound demonstrated potent anti-proliferative activity against HepG2 and MCF-7 cell lines with IC50 values below 25 µM . The structure–activity relationship indicates that the presence of the fluorophenyl group enhances its anticancer properties.

While specific mechanisms for this compound's activity are still under investigation, it is hypothesized that the thiadiazole ring may interfere with cellular processes by inhibiting key enzymes involved in DNA replication or protein synthesis. This action is characteristic of many thiadiazole derivatives which have been documented to exhibit similar mechanisms .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study conducted by MDPI evaluated various thiadiazole derivatives against standard pathogenic strains. The results indicated that compounds with similar structural features to this compound showed enhanced antibacterial properties when fluorinated groups were present .
  • Anticancer Evaluation : In vitro studies highlighted that compounds with a piperidine structure exhibited superior anti-proliferative activities compared to their non-piperidine counterparts. This suggests that modifications in the piperidine moiety can significantly influence anticancer efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate (Target) C₁₈H₁₉FN₄O₄S 422.43 3-Fluorophenylaminocarbonyl, thiadiazole, piperidine-4-carboxylate
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate (CAS 105624-93-9) C₁₁H₁₆N₄O₂S 284.34 5-Amino-thiadiazole, piperidine-3-carboxylate
Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate C₁₈H₁₄F₄N₃O₂S 428.38 3-Fluorophenyl, thiazole, trifluoromethyl-pyrazole
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile C₁₅H₁₂N₆OS 332.36 1,3,4-Oxadiazole, pyrazole, cyano group
Key Observations :

Thiazole in lacks the additional nitrogen, reducing ring strain compared to thiadiazole.

Fluorine and Lipophilicity: The 3-fluorophenyl group in the target compound increases lipophilicity (logP ~2.5–3.0), improving membrane permeability compared to non-fluorinated analogs like . The trifluoromethyl group in further amplifies lipophilicity but introduces steric bulk.

Carboxylate Position :

  • Piperidine-4-carboxylate (target) vs. piperidine-3-carboxylate (): The 4-position may confer better conformational flexibility for binding interactions.

Key Observations :
  • Synthesis : The target compound likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation, contrasting with Suzuki-Miyaura reactions in or cyclocondensation in .
  • Solubility: The ethyl carboxylate in the target compound improves solubility over cyano-substituted analogs like .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core via condensation of thiosemicarbazides with carboxylic acid derivatives. Subsequent coupling reactions introduce the 3-fluorophenylamino and piperidine-4-carboxylate moieties . Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the thiadiazole carbonyl group to the piperidine ring.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity. Critical parameters : Temperature control (0–5°C during coupling), stoichiometric ratios (1:1.2 for amine:carbonyl), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing thiadiazole C-2 vs. C-5 substitution) and piperidine conformation (axial/equatorial ester groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₈H₁₈F N₅O₄S: calc. 427.11, obs. 427.09) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks (e.g., piperidine ring puckering) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize targets based on structural analogs:

  • Enzyme inhibition assays : Test against cysteine proteases (thiadiazole derivatives often inhibit cathepsins) or kinases (fluorophenyl groups target ATP-binding pockets) .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations . Controls : Include reference inhibitors (e.g., E-64 for proteases) and solvent-only blanks to rule out nonspecific effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematically modify substituents and evaluate effects:

Modification Biological Impact Evidence Source
Replace 3-fluorophenyl with 4-fluorophenylAlters target selectivity (e.g., shifts from kinase to protease inhibition)
Substitute ethyl ester with methyl or tert-butyl estersModulates metabolic stability and membrane permeability
Methodology : Synthesize analogs via parallel synthesis, then screen in dose-response assays .

Q. What computational strategies predict binding modes and pharmacokinetics?

  • Molecular docking (AutoDock Vina) : Simulate interactions with protease active sites (e.g., Cathepsin B) to identify critical hydrogen bonds with the thiadiazole core .
  • MD simulations (GROMACS) : Assess piperidine ring flexibility and solvent accessibility of the ester group over 100-ns trajectories .
  • ADMET prediction (SwissADME) : Forecast logP (~2.5) and CYP450 metabolism risks (e.g., 3A4/2D6 substrate) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Common issues include assay variability (e.g., enzyme source, buffer pH) or impurity-driven artifacts. Solutions:

  • Orthogonal validation : Confirm protease inhibition via fluorescence-based and gel electrophoresis assays .
  • Batch reproducibility : Compare HPLC traces and biological activity across synthetic batches .
  • Structural analogs : Test compounds with minor substitutions (e.g., 3- vs. 4-fluorophenyl) to isolate pharmacophore contributions .

Q. What methods assess metabolic stability and degradation pathways?

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL, 37°C) and monitor parent compound depletion via LC-MS/MS .
  • Identified metabolites : Hydrolysis of the ethyl ester to carboxylic acid is a primary pathway; fluorophenyl oxidation is minimal . Stabilization strategy : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to slow esterase-mediated hydrolysis .

Q. How can selective targeting of biological pathways be demonstrated?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled substrate) to measure displacement in real time .
  • CRISPR knockouts : Validate target dependency by silencing candidate genes (e.g., CTSB for protease inhibition) .
  • Thermal shift assays (TSA) : Confirm direct binding by monitoring protein melting temperature shifts (ΔTm > 2°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate

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